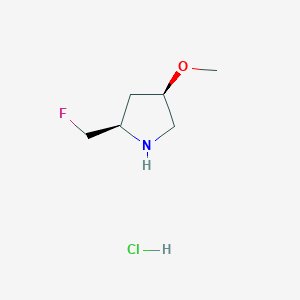

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride

Descripción

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by a fluoromethyl group at the 2-position and a methoxy group at the 4-position. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 139.60 g/mol (). The (2R,4R) stereochemistry is critical for its interactions with biological targets, influencing binding affinity and selectivity. This compound is primarily used in pharmaceutical research as a precursor or intermediate in drug synthesis, particularly for molecules targeting central nervous system (CNS) receptors or enzymes .

Propiedades

IUPAC Name |

(2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO.ClH/c1-9-6-2-5(3-7)8-4-6;/h5-6,8H,2-4H2,1H3;1H/t5-,6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGPJXMRKQZAJH-KGZKBUQUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(NC1)CF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1C[C@@H](NC1)CF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2411177-23-4 | |

| Record name | (2R,4R)-2-(fluoromethyl)-4-methoxypyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves several steps. One common method includes the reaction of a suitable pyrrolidine derivative with a fluoromethylating agent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and scalability .

Análisis De Reacciones Químicas

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxypyrrolidine ring may also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations and Stereochemical Differences

The table below highlights key structural and physicochemical differences between the target compound and analogs:

| Compound Name | Configuration | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine HCl | (2R,4R) | C₅H₁₁ClFN | 139.60 | Fluoromethyl (C2), Methoxy (C4) |

| (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine HCl | (2S,4R) | C₇H₁₆ClNO₂ | 181.66 | Methoxymethyl (C2), Methoxy (C4) |

| (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine HCl | (2S,4S) | C₅H₁₀ClF₂N | 157.59 | Fluoromethyl (C2), Fluoro (C4) |

| Forodesine HCl | Complex | C₁₁H₁₄N₄O₄·2HCl | 339.20 | Dihydroxypyrrolidinyl, Pyrimidinone ring |

| (2R,4R)-2-Hydroxymethyl-4-BOC-amino Pyrrolidine HCl | (2R,4R) | C₁₀H₂₁ClN₂O₃ | 252.74 | Hydroxymethyl (C2), BOC-protected amine (C4) |

Key Observations:

Substituent Effects: The fluoromethyl group in the target compound enhances metabolic stability compared to hydroxymethyl or methoxymethyl groups due to fluorine’s electronegativity and resistance to oxidation . Methoxy vs.

Stereochemistry :

- The (2R,4R) configuration of the target compound distinguishes it from diastereomers like (2S,4S)-4-Fluoro-2-(fluoromethyl)pyrrolidine HCl. Such differences can drastically alter receptor binding; for example, (2R,4R) isomers often exhibit higher selectivity for adrenergic receptors compared to (2S,4S) analogs .

Molecular Complexity: Forodesine HCl () is a structurally complex derivative with a pyrimidinone ring and dihydroxypyrrolidinyl group, enabling inhibition of purine nucleoside phosphorylase. In contrast, the simpler pyrrolidine scaffold of the target compound suggests utility as a modular building block in drug design .

Pharmacological and Toxicological Profiles

- Target Compound: Limited toxicity data are available, but its low molecular weight and polar substituents suggest favorable pharmacokinetics.

- Comparative Toxicity: Forodesine HCl exhibits dose-dependent immunosuppressive effects due to its enzyme inhibition, a property absent in simpler pyrrolidines . Methoxymethyl-substituted analogs (e.g., (2S,4R)-4-Methoxy-2-(methoxymethyl)pyrrolidine HCl) may show increased metabolic clearance due to ester hydrolysis .

Actividad Biológica

(2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride (CAS: 2411177-23-4) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluoromethyl group and a methoxy substituent, which may influence its pharmacological properties. The following sections provide a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride can be represented as follows:

- Molecular Formula : CHClFN\

- Molecular Weight : 151.59 g/mol

This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride may exert its biological effects through modulation of neurotransmitter systems and potential inhibition of specific enzymes. The fluoromethyl group is known to enhance lipophilicity and may facilitate the compound's ability to penetrate biological membranes.

Pharmacological Studies

- Neurotransmitter Modulation : Preliminary studies suggest that this compound may influence the activity of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.

- Enzyme Inhibition : There is evidence that (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride acts as an inhibitor of certain enzymes involved in metabolic pathways. This inhibition could lead to altered cellular processes relevant to disease states.

In Vitro Studies

A series of in vitro experiments have demonstrated the compound's efficacy in various cellular models:

- Cell Viability Assays : The compound was tested on human cancer cell lines, showing significant cytotoxicity at micromolar concentrations. The IC50 values ranged from 5 to 15 µM depending on the cell line.

- Mechanism Exploration : Further analysis revealed that the compound induces apoptosis in cancer cells through caspase activation pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Apoptosis via caspase-3 |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 8 | Reactive oxygen species |

In Vivo Studies

In vivo studies conducted on murine models have shown promise for therapeutic applications:

- Tumor Growth Inhibition : Mice treated with (2R,4R)-2-(Fluoromethyl)-4-methoxypyrrolidine hydrochloride exhibited reduced tumor sizes compared to control groups.

- Behavioral Assessments : Behavioral tests indicated improvements in anxiety-like behaviors in treated animals, suggesting potential neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.